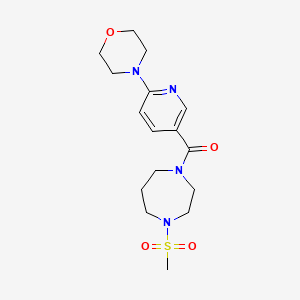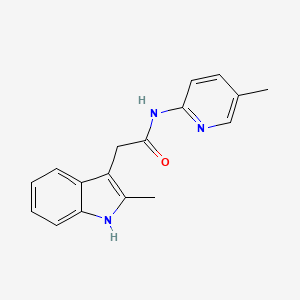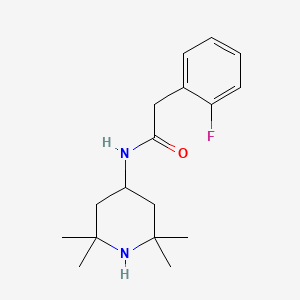
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide, also known as MPQ, is a chemical compound that has been studied for its potential use in scientific research. MPQ is a quinoline derivative that has shown promise in various applications, including as a fluorescent probe for cellular imaging and as a modulator of protein-protein interactions.
Mécanisme D'action
The mechanism of action of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide is not fully understood, but it is thought to involve the binding of the compound to specific protein targets. For example, in the case of its use as a fluorescent probe for amyloid fibrils, N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide is thought to bind to the beta-sheet structure of the fibrils, resulting in fluorescence emission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide are still being studied. However, early research suggests that the compound may have a range of effects on cellular signaling pathways and protein-protein interactions. For example, N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been shown to inhibit the phosphorylation of STAT3, which is involved in the regulation of cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide in lab experiments is its high selectivity for specific protein targets. This can make it a useful tool for studying the role of specific proteins in cellular signaling pathways and disease processes.
However, there are also limitations to using N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide in lab experiments. For example, the compound may have off-target effects that could complicate data interpretation. In addition, the synthesis of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide can be challenging and time-consuming, which may limit its availability for certain experiments.
Orientations Futures
There are several potential future directions for research on N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide. One area of interest is the development of improved synthesis methods for the compound, which could increase its availability for research purposes.
In addition, further research is needed to fully understand the mechanism of action of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide and its effects on cellular signaling pathways and protein-protein interactions. This could lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.
Finally, there is potential for the development of new fluorescent probes based on the structure of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide. These probes could be used to visualize other protein targets in living cells, opening up new avenues for research in cellular biology and disease mechanisms.
Méthodes De Synthèse
The synthesis of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide involves the reaction of 2-bromo-N-(1-methylpyrazol-4-yl)quinoline-4-carboxamide with isopropylmagnesium chloride in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been studied for its potential use in various scientific research applications. One notable application is as a fluorescent probe for cellular imaging. N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, and can be used to visualize these structures in living cells.
In addition, N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been studied as a modulator of protein-protein interactions. Specifically, N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which has implications for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(2)16-8-14(13-6-4-5-7-15(13)20-16)17(22)19-12-9-18-21(3)10-12/h4-11H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILKFQQZGORSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)

![N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7538793.png)
![5-[(5-Fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7538799.png)
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538807.png)

![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B7538837.png)
![2-(4-Fluorophenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7538844.png)

![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)


